molecular formula C23H20ClN3O3S2 B2739853 4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905687-47-0

4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2739853
CAS No.: 905687-47-0
M. Wt: 486
InChI Key: OLCKRWQUWKXZFH-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with potential applications in scientific research. This compound is a benzamide derivative that has been synthesized using specific methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Anticancer Applications

Compounds with structures similar to the queried chemical have been synthesized and investigated for their proapoptotic and anticancer activities. For example, derivatives of indapamide, including compounds with chloro, sulfamoyl, and benzamide groups, demonstrated significant proapoptotic activity against melanoma cell lines. One compound showed a substantial growth inhibition at low micromolar concentrations, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Several studies have focused on the synthesis of compounds for the inhibition of human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma, edema, and certain cancers. Compounds similar to the one inquired about have been effective in inhibiting these isoforms in the nanomolar to low micromolar range, suggesting their utility in designing new therapeutic agents (Ramazan Ulus et al., 2016; M. Abdoli et al., 2018).

Antimicrobial Activity

Research into the antimicrobial efficacy of benzothiazole and sulfonamide derivatives has shown promising results. N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been synthesized and demonstrated significant in vitro antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (L. N. Obasi et al., 2017).

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-15-8-13-19(24)21-20(15)25-23(31-21)26-22(28)17-9-11-18(12-10-17)32(29,30)27(2)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCKRWQUWKXZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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